molecular formula C9H6ClNO2 B1428483 5-chloro-1H-indole-7-carboxylic acid CAS No. 875305-81-0

5-chloro-1H-indole-7-carboxylic acid

Cat. No. B1428483
M. Wt: 195.6 g/mol
InChI Key: NQDMTJYCOYPTOZ-UHFFFAOYSA-N
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Description

5-chloro-1H-indole-7-carboxylic acid is a compound with the CAS Number: 875305-81-0 . It has a molecular weight of 195.6 . It is a solid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 5-chloro-1H-indole-7-carboxylic acid . The InChI code is 1S/C9H6ClNO2/c10-6-3-5-1-2-11-8(5)7(4-6)9(12)13/h1-4,11H, (H,12,13) .


Physical And Chemical Properties Analysis

5-chloro-1H-indole-7-carboxylic acid is a solid at room temperature . It has a molecular weight of 195.6 .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . The compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

Anticancer Activity

Indole derivatives, including 5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide, have been found to be potent against C-8166 and MT-4 cells . This suggests potential applications in the field of oncology .

Antimicrobial Activity

Indole derivatives have also shown antimicrobial properties . This makes them valuable in the field of infectious diseases .

Antidiabetic Activity

Indole derivatives have shown potential in the treatment of diabetes . This suggests applications in endocrinology .

Antimalarial Activity

Indole derivatives have demonstrated antimalarial properties . This suggests potential applications in tropical medicine .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there could be future research directions involving 5-chloro-1H-indole-7-carboxylic acid and other indole derivatives.

properties

IUPAC Name

5-chloro-1H-indole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-6-3-5-1-2-11-8(5)7(4-6)9(12)13/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDMTJYCOYPTOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1H-indole-7-carboxylic acid

Synthesis routes and methods

Procedure details

1.15 g (5 mmol) of 7-bromo-5-chloro-1H-indole were dissolved in 30 ml THF. At a temperature of −75° C. under argon 9.4 ml (15 mmol) of a 1.6 M n-butyl lithium solution in hexane were added dropwise. After complete addition the reaction mixture was stirred at 5° C. for 30 min, cooled to −75° C. and 10 g dry ice was added. The reaction mixture was warmed to rt and stirred for 15 min. It was poured onto 100 ml of water and extracted twice with EtOAc. The aqueous layer was acidified with 1N aqueous HCl solution and extracted twice with DCM. The combined organic layers were dried over sodium sulfate, filtered and the solvent was evaporated. The residue was treated with hexane and stirred for 10 min. The precipitate was filtered, washed with hexane and dried to yield 700 mg (72%) of 5-chloro-1H-indole-7-carboxylic acid as a white solid. MS (ISP) 194.0 (M−H)−.
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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